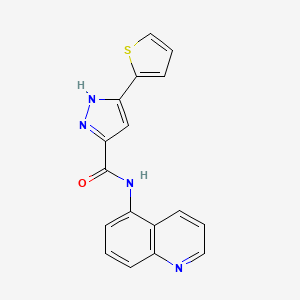![molecular formula C16H16N2O3S B6581482 1-(2H-1,3-benzodioxol-5-yl)-3-{[1-(thiophen-2-yl)cyclopropyl]methyl}urea CAS No. 1207052-25-2](/img/structure/B6581482.png)
1-(2H-1,3-benzodioxol-5-yl)-3-{[1-(thiophen-2-yl)cyclopropyl]methyl}urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2H-1,3-benzodioxol-5-yl)-3-{[1-(thiophen-2-yl)cyclopropyl]methyl}urea, or “CBDU” for short, is a heterocyclic compound that has been widely studied for its potential applications in scientific research. This compound has become increasingly popular in recent years due to its ability to interact with a variety of biological systems, making it useful for a variety of applications.
科学的研究の応用
CBDU has a variety of potential applications in scientific research. It has been used in studies of enzyme inhibitors, as well as in the development of new drugs and treatments for various diseases. It has also been used in the study of cellular metabolism and in the study of the effects of various compounds on the body. In addition, CBDU has been used in studies of the effects of various environmental pollutants on the human body.
作用機序
The exact mechanism of action of CBDU is not completely understood, but it is believed to interact with a variety of biological systems. It is known to interact with enzymes, receptors, and other proteins, as well as with lipid membranes. It is also believed to interact with DNA and RNA, and to have an effect on the expression of genes.
Biochemical and Physiological Effects
CBDU has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. It has also been found to have an effect on the expression of certain genes, which may be responsible for its effects on the body. In addition, it has been found to have an effect on the growth and development of cells, as well as on the metabolism of proteins and carbohydrates.
実験室実験の利点と制限
CBDU has a number of advantages and limitations when used in laboratory experiments. One of the main advantages of using CBDU is that it is relatively easy to synthesize, making it a cost-effective option for laboratory experiments. In addition, it is relatively non-toxic and has a low risk of causing any adverse effects. However, CBDU is not as stable as some other compounds, which may limit its usefulness in some experiments.
将来の方向性
The potential applications of CBDU are still being explored, and there are a number of future directions that could be explored. One potential direction is to further explore its potential as an enzyme inhibitor, as this could have implications for the development of new drugs and treatments. Another potential direction is to explore its potential as an antioxidant, as this could have implications for the treatment of various diseases and conditions. In addition, further research could be done on its effects on the expression of genes and its effects on cellular metabolism. Finally, further research could be done to explore its potential as an environmental pollutant, as this could have implications for the health of humans and other living organisms.
合成法
CBDU can be synthesized through a variety of methods, including the reaction of 1-(2H-1,3-benzodioxol-5-yl)-3-{[1-(thiophen-2-yl)cyclopropyl]methyl}urea with an aldehyde in the presence of an acid catalyst. This reaction results in the formation of a 1,3-dioxolane ring, which is then converted to CBDU. Other methods of synthesis include the reaction of CBDU with a thiol in the presence of an acid catalyst and the reaction of CBDU with an alkene in the presence of a base catalyst.
特性
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[(1-thiophen-2-ylcyclopropyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S/c19-15(17-9-16(5-6-16)14-2-1-7-22-14)18-11-3-4-12-13(8-11)21-10-20-12/h1-4,7-8H,5-6,9-10H2,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHHPCPMKSSSPAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)NC2=CC3=C(C=C2)OCO3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2H-1,3-benzodioxol-5-yl)-3-{[1-(thiophen-2-yl)cyclopropyl]methyl}urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[4-(1-methyl-1H-1,3-benzodiazol-2-yl)cyclohexyl]methyl}thiophene-3-carboxamide](/img/structure/B6581403.png)

![N-{2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B6581414.png)
![N-[2-(4-fluorophenoxy)ethyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B6581416.png)
![5-(4-fluorophenyl)-N-[2-(pyridin-4-yl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B6581438.png)
![5-(furan-2-yl)-N-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}-1H-pyrazole-3-carboxamide](/img/structure/B6581440.png)
![3-(2,5-dimethoxyphenyl)-1-methyl-N-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}-1H-pyrazole-5-carboxamide](/img/structure/B6581441.png)
![2-[4-(propane-2-sulfonyl)phenyl]-N-[(3,4,5-trimethoxyphenyl)methyl]acetamide](/img/structure/B6581453.png)
![2-{[5-(pyrrolidine-1-sulfonyl)furan-2-yl]methoxy}-N-[(thiophen-2-yl)methyl]benzamide](/img/structure/B6581458.png)
![1-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)-3-(thiophen-2-yl)urea](/img/structure/B6581470.png)
![1-cyclohexyl-3-[3-(4-phenylpiperazin-1-yl)propyl]urea](/img/structure/B6581477.png)
![1-(2-methoxyphenyl)-3-{2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}urea](/img/structure/B6581484.png)
![1-[2-(1-methyl-1H-pyrrol-2-yl)-2-(morpholin-4-yl)ethyl]-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B6581489.png)
![N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,5-dimethylfuran-3-carboxamide](/img/structure/B6581492.png)